3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound characterized by a cyclopropyl group attached to an ethoxy group, which is further connected to a tetrahydrocinnoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting with the preparation of the cyclopropyl group. One common method for synthesizing cyclopropanes involves the use of a cobalt-catalyzed cross-coupling reaction between alkyl iodides and cyclopropyl Grignard reagents . This reaction is known for its simplicity and high yield.
For the tetrahydrocinnoline structure, a common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The final step involves the attachment of the cyclopropylethoxy group to the tetrahydrocinnoline core, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar in structure but lacks the tetrahydrocinnoline core.
Tetrahydrocinnoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(1-Cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline is unique due to the combination of the cyclopropyl group and the tetrahydrocinnoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1-cyclopropylethoxy)-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(10-6-7-10)16-13-8-11-4-2-3-5-12(11)14-15-13/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQHEXXEKWCGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NN=C3CCCCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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